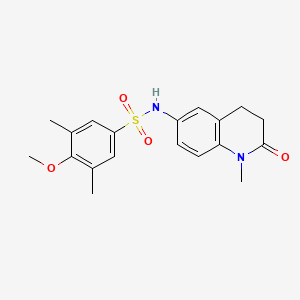

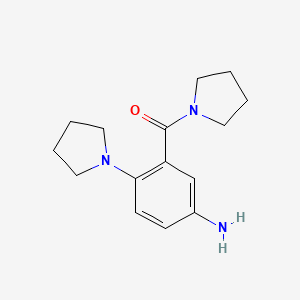

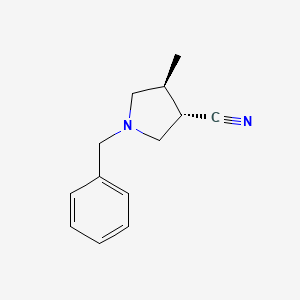

![molecular formula C21H20BrN5 B3005231 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866867-03-0](/img/structure/B3005231.png)

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Antihistaminic Agents

Studies on quinazoline and triazoloquinazoline derivatives, such as those related to 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline, have shown promising results as H1-antihistaminic agents. These compounds have demonstrated significant protection against histamine-induced bronchospasm in animal models, suggesting potential therapeutic applications in allergy treatment. For instance, compounds like 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one and 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one have shown similar or higher potency compared to standard antihistamines like chlorpheniramine maleate, with reduced sedative effects (Alagarsamy et al., 2009); (Alagarsamy et al., 2005).

Anticancer Activity

Quinazoline derivatives, including structures similar to 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline, have also been investigated for their anticancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines. For example, derivatives like 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide have demonstrated inhibitory effects on lung, ovarian, prostate, breast cancer, leukemia, and melanoma cell lines at micromolar concentrations, indicating their potential as novel anticancer agents (Kovalenko et al., 2012).

Antibacterial Activity

Research on quinazoline and triazoloquinazoline derivatives has also explored their potential as antibacterial agents. Studies have shown that these compounds can be effective against various bacterial strains. The synthesis and evaluation of different derivatives have led to the identification of compounds with significant antibacterial properties, which could be developed into new antibacterial drugs (Zeydi et al., 2017).

Photophysical Properties

The photophysical properties of triazoloquinazoline derivatives, related to the chemical structure , have been studied, revealing their potential for various applications. These compounds exhibit a broad range of emission wavelengths and high fluorescent quantum yields, making them interesting candidates for use in fluorescence-based applications (Kopotilova et al., 2023).

Propriétés

IUPAC Name |

3-(3-bromophenyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5/c1-14-9-11-26(12-10-14)20-17-7-2-3-8-18(17)27-21(23-20)19(24-25-27)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWICUXPAVPFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

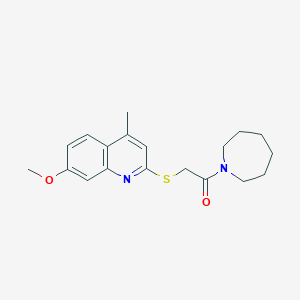

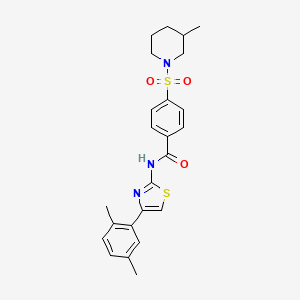

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)

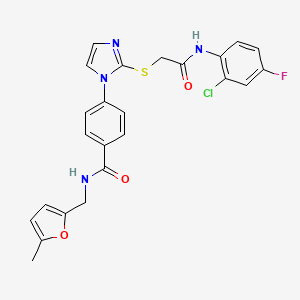

![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)

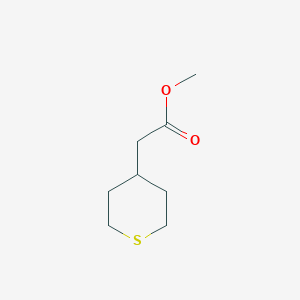

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

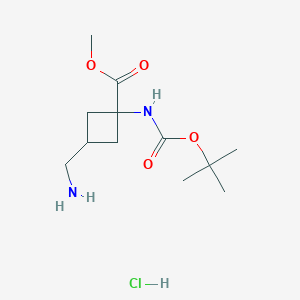

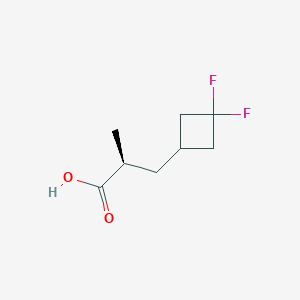

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)